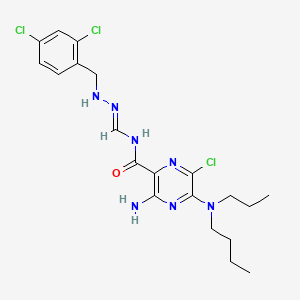
Pbdcb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol involves several steps:
Análisis De Reacciones Químicas
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions are possible, where functional groups in the compound can be replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol has several scientific research applications:
Chemistry: It is used as a chain extender in the synthesis of thermoplastic polyurethane.
Material Science: The compound’s thermal stability makes it suitable for applications in material science.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to act as a chain extender, enhancing the properties of thermoplastic polyurethane . The specific molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol can be compared with other similar compounds such as:
N, N-(pyromellitoyl)-bis-L-phenylalanine diacid: This is the precursor in the synthesis of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol.
Butynediol (2-butyne-1, 4-diol): Another component used in the synthesis.
The uniqueness of N, N-(pyromellitoyl)-bis-L-phenylalanine diacid ester butynediol lies in its ability to act as a chain extender, providing enhanced thermal stability and material properties .
Propiedades
Número CAS |
119648-51-0 |
|---|---|
Fórmula molecular |
C20H26Cl3N7O |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
3-amino-5-[butyl(propyl)amino]-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26Cl3N7O/c1-3-5-9-30(8-4-2)19-17(23)28-16(18(24)29-19)20(31)25-12-27-26-11-13-6-7-14(21)10-15(13)22/h6-7,10,12,26H,3-5,8-9,11H2,1-2H3,(H2,24,29)(H,25,27,31) |
Clave InChI |
JZYKDPYIEJKNRZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)N/C=N/NCC2=C(C=C(C=C2)Cl)Cl)N |
SMILES canónico |
CCCCN(CCC)C1=NC(=C(N=C1Cl)C(=O)NC=NNCC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


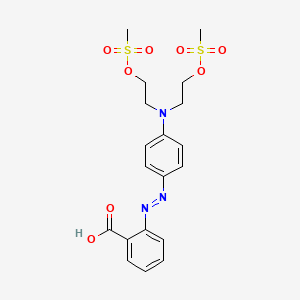
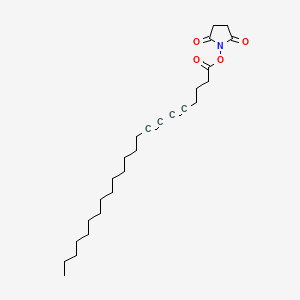
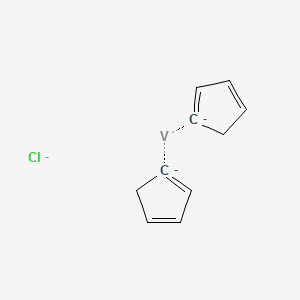
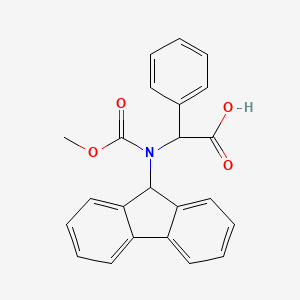
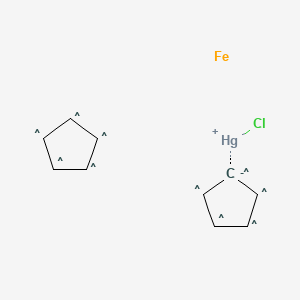
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
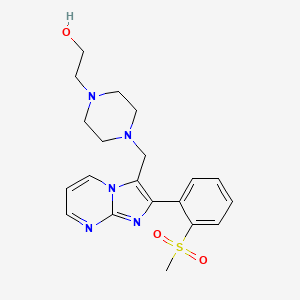
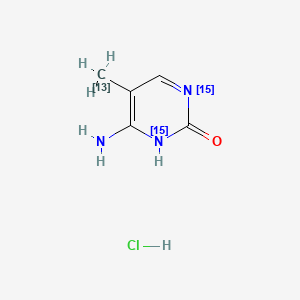




![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
